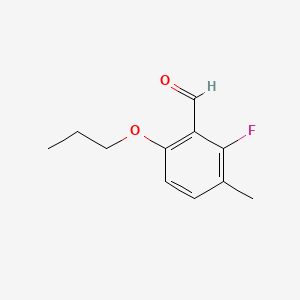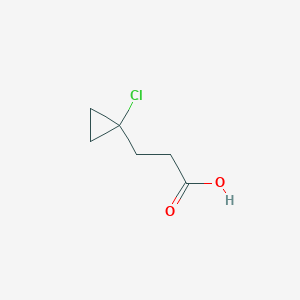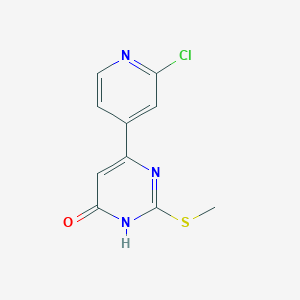
6-(2-Chloro-pyridin-4-yl)-2-methylsulfanyl-3H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloro-pyridin-4-yl)-2-methylsulfanyl-3H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro-substituted pyridine ring and a methylsulfanyl group attached to a pyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-pyridin-4-yl)-2-methylsulfanyl-3H-pyrimidin-4-one typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with thiourea under basic conditions to form the corresponding pyrimidinone derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Chloro-pyridin-4-yl)-2-methylsulfanyl-3H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The pyrimidinone core can be reduced to form a dihydropyrimidine derivative.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloro-pyridin-4-yl)-2-methylsulfanyl-3H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-(2-Chloro-pyridin-4-yl)-2-methylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-pyridinyl)methanol: A related compound with a similar pyridine ring structure but different functional groups.
1-(2-Chloro-pyridin-4-yl)-3-phenyl-urea: Another compound with a chloro-substituted pyridine ring, used as a cytokinin in plant biology.
Uniqueness
6-(2-Chloro-pyridin-4-yl)-2-methylsulfanyl-3H-pyrimidin-4-one is unique due to its combination of a chloro-substituted pyridine ring and a methylsulfanyl group attached to a pyrimidinone core
Eigenschaften
Molekularformel |
C10H8ClN3OS |
|---|---|
Molekulargewicht |
253.71 g/mol |
IUPAC-Name |
4-(2-chloropyridin-4-yl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8ClN3OS/c1-16-10-13-7(5-9(15)14-10)6-2-3-12-8(11)4-6/h2-5H,1H3,(H,13,14,15) |
InChI-Schlüssel |
RHICYBDTZDMHOL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



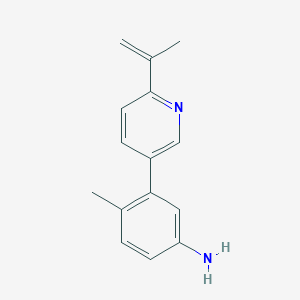


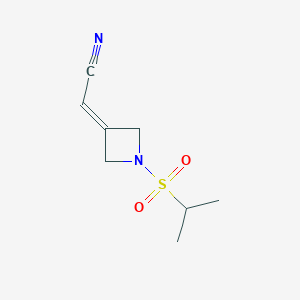
![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)

![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)
